2-methyl-1-phenyl-1H-imidazol-4-amine
Description
2-Methyl-1-phenyl-1H-imidazol-4-amine is a substituted imidazole derivative characterized by a phenyl group at the 1-position and a methyl group at the 2-position of the imidazole ring. Imidazole derivatives are widely studied due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . For instance, compounds like 1-Allyl-4-(2-fluorophenyl)-2-methyl-1H-imidazol-5-amine () and 1-Methyl-4-nitro-1H-imidazol-5-amine () highlight the role of substituents in modulating biological activity and reactivity.
Properties
IUPAC Name |
2-methyl-1-phenylimidazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-12-10(11)7-13(8)9-5-3-2-4-6-9/h2-7H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNJHJUPYYGZJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-phenyl-1H-imidazol-4-amine typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-phenyl-1H-imidazol-4-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Pharmaceutical Applications
2-Methyl-1-phenyl-1H-imidazol-4-amine is being investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies have shown that imidazole derivatives can exhibit significant antimicrobial effects. The compound's structure allows it to interact with microbial targets effectively .
- Anticancer Properties : Research indicates that this compound may inhibit enzymes involved in cancer progression, such as indoleamine 2,3-dioxygenase (IDO), which is crucial for immune modulation in cancer therapy . Computational docking studies have identified potential binding sites that enhance its efficacy as an IDO inhibitor.
Material Science
The compound serves as a building block for synthesizing more complex materials:
- Polymer Development : Its unique chemical properties make it suitable for creating advanced polymers with specific functionalities, such as improved thermal stability and mechanical strength.
- Dyes and Pigments : Due to its vibrant color properties, it is also utilized in the development of dyes for various industrial applications.
Case Study 1: Anticancer Activity
A systematic study focused on the development of IDO inhibitors derived from imidazole compounds demonstrated that 2-methyl-1-phenyl-1H-imidazol-4-amine analogs showed enhanced potency against IDO compared to traditional inhibitors. The study highlighted three specific interactions within the active site that were critical for binding efficiency, leading to a ten-fold increase in potency over previously known compounds .
Case Study 2: Coordination Chemistry
In coordination chemistry, 2-methyl-1-phenyl-1H-imidazol-4-amine has been utilized as a ligand in various metal complexes. These complexes are essential in catalysis and asymmetric synthesis reactions. The compound's ability to coordinate through its nitrogen atoms allows for the formation of stable complexes that can facilitate a range of chemical transformations .
Mechanism of Action
The mechanism of action of 2-methyl-1-phenyl-1H-imidazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
The table below compares 2-methyl-1-phenyl-1H-imidazol-4-amine with structurally related imidazole derivatives:
Key Observations:
- Fluorine substitutions (e.g., in and ) are known to enhance metabolic stability and binding affinity .
- Reactivity : Nitro groups () introduce electron-withdrawing effects, which may alter redox properties or serve as prodrug moieties .
Q & A
Q. What are the most reliable synthetic routes for 2-methyl-1-phenyl-1H-imidazol-4-amine, and how can regioselectivity be controlled during imidazole ring formation?
The synthesis of 2-methyl-1-phenyl-1H-imidazol-4-amine typically involves cyclization reactions using precursors such as α-halo ketones or aldehydes with 1,2-diamines under acidic conditions. Catalysts like zinc chloride or other Lewis acids enhance reaction efficiency. To ensure regioselectivity, temperature control (e.g., maintaining 60–80°C) and solvent choice (e.g., dimethylformamide) are critical. For example, substituents on the starting materials influence the positioning of the methyl and phenyl groups during ring closure. Alternative methods include microwave-assisted synthesis to reduce side products .
Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography be used to confirm the structure of 2-methyl-1-phenyl-1H-imidazol-4-amine?
- NMR : - and -NMR can identify proton environments (e.g., aromatic protons at δ 7.2–7.6 ppm) and carbon types (imidazole carbons at δ 120–140 ppm).
- IR : Absorbance bands near 1600 cm confirm C=N stretching in the imidazole ring.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 187 for [M+H]) validate the molecular weight.
- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths (e.g., C–N bonds ≈ 1.32 Å) and dihedral angles to confirm stereochemistry .
Q. What biological assays are suitable for evaluating the bioactivity of 2-methyl-1-phenyl-1H-imidazol-4-amine derivatives?
- Enzyme Inhibition : Use fluorescence-based assays to measure IC values against target enzymes (e.g., kinases or cytochrome P450).
- Receptor Binding : Radioligand displacement assays (e.g., using -labeled ligands) quantify affinity for GPCRs or ion channels.
- Antimicrobial Activity : Perform microdilution assays (MIC/MBC) against bacterial/fungal strains (e.g., S. aureus or C. albicans) .
Advanced Research Questions
Q. How can discrepancies in biological activity data for 2-methyl-1-phenyl-1H-imidazol-4-amine analogs be resolved using QSAR studies?
Quantitative Structure-Activity Relationship (QSAR) models can correlate structural features (e.g., logP, polar surface area) with bioactivity. For instance, electron-withdrawing groups on the phenyl ring may enhance enzyme inhibition but reduce solubility. Use software like Schrödinger or MOE to generate descriptors and validate models with leave-one-out cross-validation. Contradictions often arise from assay variability; statistical normalization and meta-analysis of multiple datasets improve reliability .
Q. What strategies optimize reaction yields in multi-step syntheses of 2-methyl-1-phenyl-1H-imidazol-4-amine derivatives?
- Catalyst Screening : Test palladium/copper catalysts for cross-coupling steps (e.g., Buchwald–Hartwig amination).
- Solvent Optimization : Use high-boiling solvents (e.g., DMF or DMSO) for reflux conditions.
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate pure products.
- In-line Analytics : Monitor reactions via TLC or HPLC-MS to terminate at optimal conversion .
Q. How does the compound’s stability under varying pH and temperature conditions impact its storage and in vitro applications?
- pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C for 24h) with HPLC monitoring. The imidazole ring is prone to hydrolysis under strongly acidic/basic conditions.
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (>150°C). Store lyophilized samples at −20°C under argon to prevent oxidation .
Q. What computational methods predict the binding modes of 2-methyl-1-phenyl-1H-imidazol-4-amine to biological targets?
- Molecular Docking : Use AutoDock Vina or Glide to simulate interactions with protein active sites (e.g., hydrogen bonds with Asp86 in kinase targets).
- MD Simulations : GROMACS or AMBER models assess binding stability over 100-ns trajectories.
- Free Energy Calculations : MM-PBSA/GBSA estimate binding affinities (ΔG values) to prioritize analogs .
Q. How can structural analogs of 2-methyl-1-phenyl-1H-imidazol-4-amine be designed to mitigate toxicity while retaining bioactivity?
- Scaffold Hopping : Replace the phenyl group with bioisosteres (e.g., pyridine or thiophene).
- Prodrug Design : Introduce ester or amide prodrug moieties to reduce hepatic toxicity.
- ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict permeability (Caco-2 models) and cytochrome inhibition .
Methodological Notes
- Data Validation : Cross-reference crystallographic data (CCDC entries) with spectroscopic results to resolve ambiguities .
- Assay Reproducibility : Include positive controls (e.g., cisplatin for cytotoxicity assays) and triplicate measurements .
- Ethical Compliance : Adhere to safety protocols (e.g., PPE, fume hoods) for handling reactive intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
